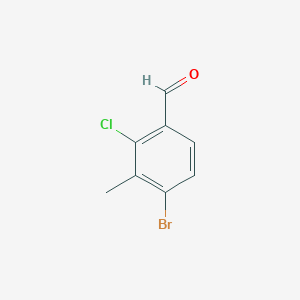
4-Bromo-2-chloro-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methylbenzaldehyde typically involves the bromination and chlorination of 3-methylbenzaldehyde. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperatures and specific solvents to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 4-Bromo-2-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 4-Bromo-2-chloro-3-methylbenzoic acid.
Reduction: 4-Bromo-2-chloro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-chloro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Bromo-2-chloro-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which can stabilize reaction intermediates. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
- 4-Bromo-3-chloro-2-methylbenzaldehyde
- 2-Bromo-4-methylbenzaldehyde
- 4-Bromo-2-methylbenzaldehyde
Comparison: 4-Bromo-2-chloro-3-methylbenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of both bromine and chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain substitution reactions.
生物活性
4-Bromo-2-chloro-3-methylbenzaldehyde is an organic compound that serves as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of bromine and chlorine substituents on the benzene ring, imparts distinct chemical properties that influence its biological activity. This article explores the compound's biological activities, mechanisms of action, and its applications in scientific research.
The molecular formula of this compound is C8H6BrClO, with a molecular weight of 233.49 g/mol. The compound features an aldehyde functional group, which is crucial for its reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrClO |
| Molecular Weight | 233.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | SSWIJTBQGQBYAD-UHFFFAOYSA-N |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Reactivity : The electrophilic nature of the bromine and chlorine atoms can facilitate nucleophilic attacks, leading to the formation of adducts with biomolecules such as proteins and nucleic acids.
- Oxidation and Reduction : The aldehyde group can undergo oxidation to form carboxylic acids or reduction to yield alcohols, altering its biological profile.
Study on Enzyme Inhibition
A study investigated the inhibitory effects of various substituted benzaldehydes, including this compound, on enzyme activity. The results indicated that this compound effectively inhibited certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .
Antimicrobial Activity
Research has shown that halogenated benzaldehydes exhibit antimicrobial properties. In vitro tests demonstrated that this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and interference with cellular respiration .
Cytotoxicity Assays
In a cytotoxicity study using human cancer cell lines, this compound was found to induce apoptosis in a dose-dependent manner. The compound triggered caspase activation and increased reactive oxygen species (ROS) levels, suggesting that oxidative stress plays a role in its cytotoxic effects .
Applications in Scientific Research
This compound is utilized in various research applications:
- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.
- Biological Probes : The compound is employed as a probe in studies investigating enzyme-catalyzed reactions and metabolic pathways.
- Material Science : Its derivatives are used in developing specialty chemicals and materials with unique properties .
特性
分子式 |
C8H6BrClO |
|---|---|
分子量 |
233.49 g/mol |
IUPAC名 |
4-bromo-2-chloro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrClO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 |
InChIキー |
SSWIJTBQGQBYAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















